4-methyl-N-[7-(4-methylphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzenesulfonamide
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Overview
Description
4-methyl-N-[7-(4-methylphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzenesulfonamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core fused with various aromatic rings. It has garnered significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[7-(4-methylphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzenesulfonamide typically involves multi-step reactions. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction mechanism involves transamidation followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
Industrial production of this compound may involve scaling up the microwave-mediated synthesis method. This approach is advantageous due to its efficiency, broad substrate scope, and functional group tolerance . Additionally, the use of environmentally friendly reagents and conditions aligns with sustainable industrial practices.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[7-(4-methylphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-methyl-N-[7-(4-methylphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 4-methyl-N-[7-(4-methylphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzenesulfonamide involves its interaction with molecular targets such as kinases. It acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity . This inhibition can disrupt various cellular pathways, leading to effects such as apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with a similar triazolopyrimidine core.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potent anticancer activity.
1,2,4-Triazolo[1,5-a]pyridine: Exhibits various biological activities, including acting as RORγt inverse agonists and JAK inhibitors.
Uniqueness
4-methyl-N-[7-(4-methylphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzenesulfonamide is unique due to its specific substitution pattern and the presence of a benzenesulfonamide group. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C25H23N5O2S |
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Molecular Weight |
457.5 g/mol |
IUPAC Name |
4-methyl-N-[7-(4-methylphenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C25H23N5O2S/c1-17-8-12-20(13-9-17)23-16-22(19-6-4-3-5-7-19)26-25-27-24(28-30(23)25)29-33(31,32)21-14-10-18(2)11-15-21/h3-16,23H,1-2H3,(H2,26,27,28,29) |
InChI Key |
KDTQSJBZIGDCNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C=C(NC3=NC(=NN23)NS(=O)(=O)C4=CC=C(C=C4)C)C5=CC=CC=C5 |
Origin of Product |
United States |
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